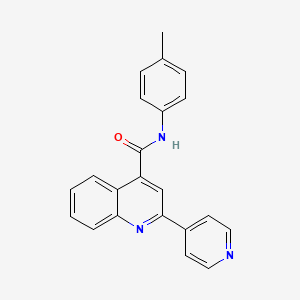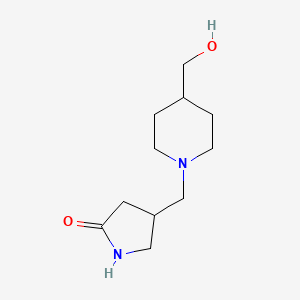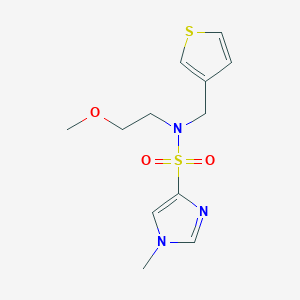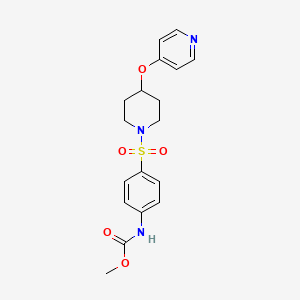![molecular formula C18H14F3N3OS B2785829 7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 938022-09-4](/img/structure/B2785829.png)
7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a mercapto (thiol) group, a trifluoromethyl group, and a pyrido[2,3-d]pyrimidin-4(1H)-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidin-4(1H)-one core. One common approach is to start with a suitable o-tolyl derivative, which undergoes cyclization and subsequent functional group modifications to introduce the cyclopropyl and trifluoromethyl groups. The mercapto group is usually introduced through a thiolation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) is being explored, particularly in the development of new drugs.
Industry: It may find use in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
7-Cyclopropyl-2-mercapto-1-(p-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
7-Cyclopropyl-2-mercapto-1-(m-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(chloromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness: The uniqueness of 7-Cyclopropyl-2-mercapto-1-(o-tolyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, its trifluoromethyl group and the position of the tolyl group may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
7-cyclopropyl-1-(2-methylphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c1-9-4-2-3-5-13(9)24-15-14(16(25)23-17(24)26)11(18(19,20)21)8-12(22-15)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGQNUKBWAJPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(F)(F)F)C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2785747.png)
![2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2785749.png)


![3-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE](/img/structure/B2785756.png)
![Imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B2785759.png)

![2-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2785762.png)



![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2785766.png)

